Differential Inhibitory Potency (IC50) Against H5Nx Neuraminidase Subtypes: Influenza virus-IN-4 vs. Oseltamivir Carboxylate (OSC)
Influenza virus-IN-4 (compound 11e) demonstrates potent inhibition of neuraminidase activity across multiple H5Nx subtypes. In enzyme inhibition assays, compound 11e exhibited activity that was 'similar or greater' than that of oseltamivir carboxylate (OSC), the active form of the clinical comparator oseltamivir [1]. The quantified IC50 values for Influenza virus-IN-4 against H5N1, H5N2, H5N6, and H5N8 were 3.4 µM, 0.094 µM, 0.79 µM, and 0.077 µM, respectively [2].
| Evidence Dimension | Neuraminidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | H5N1: 3.4 µM; H5N2: 0.094 µM; H5N6: 0.79 µM; H5N8: 0.077 µM |
| Comparator Or Baseline | Oseltamivir Carboxylate (OSC); exact values not reported in same study; comparative statement: 'similar or greater activity' [1] |
| Quantified Difference | Compound 11e exhibits activity similar to or greater than OSC in the same NAs inhibitory assay system [1]. |
| Conditions | In vitro neuraminidase enzyme inhibition assay; exact conditions per reference [1]. |
Why This Matters
For procurement decisions, the differential IC50 values across H5Nx strains, particularly sub-micromolar potency against H5N2 and H5N8, provide a quantifiable basis for selecting this compound over unmodified oseltamivir when targeting these specific group-1 neuraminidases.
- [1] Ai W, Zhang J, Zalloum WA, et al. Discovery of novel 'Dual-site' binding oseltamivir derivatives as potent influenza virus neuraminidase inhibitors. Eur J Med Chem. 2020;191:112147. PMID: 32092589. View Source
- [2] Influenza virus-IN-4 (Compound 11e) Product Page. TargetMol. Accessed April 22, 2026. View Source
